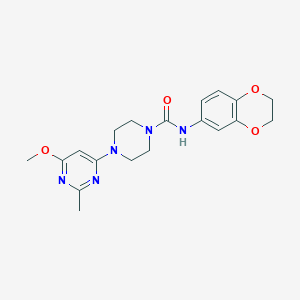

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4/c1-13-20-17(12-18(21-13)26-2)23-5-7-24(8-6-23)19(25)22-14-3-4-15-16(11-14)28-10-9-27-15/h3-4,11-12H,5-10H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYSQRGMDKYOLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin, 6-methoxy-2-methylpyrimidine, and piperazine. The synthesis could involve:

Formation of the benzodioxin ring: This might be achieved through cyclization reactions.

Attachment of the pyrimidine ring: This could involve nucleophilic substitution reactions.

Formation of the piperazine carboxamide: This might involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include:

Optimization of reaction conditions: Temperature, solvent, and catalyst optimization.

Purification techniques: Crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like KMnO4 or H2O2.

Reduction: Using reducing agents like LiAlH4 or NaBH4.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether.

Substitution: Halogenating agents like NBS for bromination.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, molecular docking studies suggest that it may interact effectively with targets involved in cancer progression. Research indicates that derivatives of piperazine compounds often exhibit cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 15 | |

| Compound B | HeLa | 20 | |

| N-(2,3-dihydro...) | A549 | TBD |

Antimicrobial Properties

The compound has shown promise in antimicrobial assays. Research into similar piperazine derivatives indicates they can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound C | S. aureus | 18 | |

| N-(2,3-dihydro...) | E. coli | TBD |

Neuropharmacological Effects

Preliminary studies suggest that this compound may also possess neuropharmacological effects, potentially acting as an anxiolytic or antidepressant. The structural features of piperazine derivatives are often linked to modulation of neurotransmitter systems.

Case Study 1: Anticancer Evaluation

In a recent study published in Pharmaceuticals, researchers synthesized several piperazine derivatives and evaluated their anticancer effects on human cancer cell lines. The study found that certain modifications to the piperazine structure enhanced cytotoxicity significantly, indicating a structure-activity relationship that could be exploited for drug development .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of benzodioxin derivatives. The study employed disc diffusion methods to assess the efficacy against common bacterial strains. Results indicated that modifications to the benzodioxin moiety could lead to increased antibacterial activity .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide would depend on its specific biological target. It might interact with:

Molecular targets: Enzymes, receptors, or ion channels.

Pathways involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Differences

Sulfonamide derivatives sharing the 1,4-benzodioxin core (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide) exhibit antibacterial activity against Gram-positive and Gram-negative strains, with IC₅₀ values ranging from 13.00 ± 0.89 µg/mL to 13.51 ± 0.56 µg/mL against Salmonella typhi . In contrast, the target compound replaces the sulfonyl group with a carboxamide, which may reduce electron-withdrawing effects and improve hydrogen-bonding capacity.

Biofilm Inhibition and Toxicity

Nitro-substituted sulfonamides (e.g., N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide) demonstrate biofilm inhibitory activity against Escherichia coli and Bacillus subtilis but exhibit mild cytotoxicity, suggesting nitro groups contribute to both efficacy and toxicity .

Piperazine-Based Derivatives

Piperazine-Carboxamide Analogues

Compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS: 866137-49-7) shares a similar piperazine-carboxamide scaffold but incorporates a trifluoromethylpyridine group. The trifluoromethyl group enhances lipophilicity and metabolic resistance, whereas the target compound’s pyrimidine ring may prioritize polar interactions .

Thioamide and Heterocyclic Variants

4-[(3-Chloro-6-nitrobenzothiophen-2-yl)carbonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carbothioamide () replaces the carboxamide with a thioamide and introduces a nitrobenzothiophene group.

Pyrimidine-Containing Analogues

The 6-methoxy-2-methylpyrimidin-4-yl group in the target compound distinguishes it from other pyrimidine derivatives. For example, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]pyrrolidine-1-carboxamide () uses a pyrrolidine-carboxamide with a hydroxymethylbenzyl group, favoring hydrophilic interactions. The methoxy and methyl groups in the target compound may enhance steric bulk and modulate solubility .

Structure-Activity Relationship (SAR) Insights

- Benzodioxin Core : Essential for π-π stacking and metabolic stability across analogues (e.g., sulfonamides in –3 and carboxamides in ).

- Pyrimidine Substituents : Methoxy and methyl groups in the target compound may optimize steric and electronic complementarity to hydrophobic enzyme pockets.

- Piperazine Linker : Conformational flexibility enables adaptation to diverse binding sites, as seen in biofilm inhibitors () and kinase-targeted molecules ().

Data Tables

Table 2: Structural Comparison

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a benzodioxin moiety and a piperazine ring. Its IUPAC name reflects its intricate composition:

- IUPAC Name : this compound

- Molecular Formula : C17H22N4O3

- Molecular Weight : 342.39 g/mol

1. Antimicrobial Properties

Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin) exhibit antimicrobial activity. For instance, derivatives of benzodioxins have been evaluated for their ability to inhibit bacterial growth by targeting essential metabolic pathways such as folic acid synthesis. This mechanism is crucial as it disrupts nucleic acid synthesis in bacteria, leading to cell death.

2. Antioxidant Activity

Compounds with the benzodioxin structure have shown potential as lipid peroxidation inhibitors. A study found that certain derivatives were significantly more effective than standard antioxidants like probucol in preventing oxidative damage to low-density lipoproteins (LDL) in vitro . This suggests that the compound may have protective effects against oxidative stress-related diseases.

3. Cytotoxic Effects

In vitro studies have demonstrated that derivatives of this compound can exhibit cytotoxicity against various cancer cell lines. The IC50 values for these compounds range from 34 to 100 µM, indicating moderate potency compared to established chemotherapeutics . Notably, structural modifications influenced their cytotoxic activity significantly.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 34 | MDA-MB 231 |

| Compound B | 42 | U-87 MG |

| Compound C | 100 | A549 (Lung Cancer) |

The proposed mechanism for the cytotoxic effects of N-(2,3-dihydro-1,4-benzodioxin) derivatives involves interference with tubulin polymerization and depolymerization processes, which are critical for cell division and proliferation. This action suggests potential applications in cancer therapy.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

- Study on Lipid Peroxidation Inhibition :

- Cytotoxicity Assessment :

- Antioxidant Efficacy :

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example, the piperazine core can be functionalized via reaction with chloroacetyl chloride in the presence of triethylamine (base) to introduce the chloroacetyl group . Purification via reversed-phase HPLC (using gradients of acetonitrile/water with 0.1% TFA) is critical for achieving >95% purity. Reaction optimization includes:

- Temperature control (60–80°C) to minimize side-product formation.

- Use of anhydrous solvents (e.g., DMF) to prevent hydrolysis.

- Monitoring reaction progress via TLC or LC-MS.

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy group at pyrimidin-4-yl, benzodioxin ring protons).

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+ ion at m/z 412.1765 for CHNO).

- HPLC-PDA : Pharmacopeial methods (e.g., mobile phase: methanol/water with 0.2 M NaHPO and 0.4 M tetrabutylammonium hydroxide, pH 5.5) ensure purity and detect impurities .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track changes in UV absorption.

- Hydrolytic Stability : Test in buffers (pH 1–9) at 37°C; identify hydrolysis products (e.g., cleavage of the carboxamide bond) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states for key reactions (e.g., nucleophilic acyl substitution) to predict regioselectivity .

- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina; validate binding poses with MD simulations (e.g., GROMACS).

- ADMET Prediction : Tools like SwissADME estimate permeability, solubility, and metabolic stability .

Q. How can discrepancies in reported biological activity data (e.g., IC variability) be resolved?

- Methodological Answer :

- Standardized Assay Conditions : Use uniform protocols (e.g., ATP concentration in kinase assays, cell passage number).

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to compare datasets across studies .

Q. What strategies enable efficient derivatization of the piperazine-carboxamide scaffold for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Parallel Synthesis : Use Ugi or Suzuki-Miyaura reactions to introduce diverse substituents (e.g., aryl, heteroaryl) at the piperazine nitrogen.

- Click Chemistry : Azide-alkyne cycloaddition to append functional groups (e.g., fluorophores, biotin) for mechanistic probes.

- Fragment-Based Design : Screen fragment libraries (e.g., 500 Da fragments) to identify pharmacophores enhancing target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.